molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B2702126
CAS RN: 840479-14-3
M. Wt: 247.301
InChI Key: MHGOQFOGBFURFZ-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .


Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .


Chemical Reactions Analysis

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .

Scientific Research Applications

Safety And Hazards

These compounds are screened against various human cancer cell lines to evaluate their cytotoxic effect . Of all the compounds tested, some showed moderate cytotoxicity against human reproductive organ cell lines .

Future Directions

In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

properties

IUPAC Name

6,7-dimethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGOQFOGBFURFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline

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